molecular formula C17H21N7 B3810984 N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

Cat. No. B3810984
M. Wt: 323.4 g/mol
InChI Key: OKHMBGDXZALXJG-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The specific synthesis process can vary depending on the desired substitutions on the triazole ring .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms in the ring. The specific reactions and their outcomes can depend on the substitutions on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazole compound can vary depending on its substitutions. For example, the melting point and IR spectrum can differ significantly .

Mechanism of Action

The mechanism of action of triazole compounds often involves binding to biological targets such as enzymes or receptors. For example, azoles, a class of compounds that includes triazoles, are known to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole compound can depend on its specific structure and substitutions. Some triazole compounds have been found to possess antimicrobial activities and some of them have been found to possess good or moderate activities against the test microorganisms .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole compounds, there is ongoing interest in synthesizing new derivatives and studying their potential as therapeutic agents . Future research may also explore their potential as antimicrobial, antioxidant, and antiviral agents .

properties

IUPAC Name

N,6-dimethyl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-4-8-24-12-19-22-16(24)11-23(3)15-9-13(2)20-17(21-15)14-6-5-7-18-10-14/h5-7,9-10,12H,4,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMBGDXZALXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1CN(C)C2=NC(=NC(=C2)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 2
N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 3
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N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 4
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N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 5
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N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

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